molecular formula C9H20N2 B2565843 1-Piperidin-1-ylmethyl-propylamine CAS No. 62453-97-8

1-Piperidin-1-ylmethyl-propylamine

Cat. No.: B2565843
CAS No.: 62453-97-8
M. Wt: 156.273
InChI Key: JIQRJXYTQMTWIY-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Chemical Structures in Contemporary Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry and drug discovery. nih.gov This structural motif is prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, demonstrating a remarkable versatility in biological activity. cato-chem.comgoogle.com Its significance stems from its ability to serve as a versatile scaffold, allowing for three-dimensional diversification that can enhance binding interactions with biological targets and improve pharmacokinetic properties. chemicalbook.com

Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, showcasing a broad pharmacological spectrum. google.com Their applications are diverse, ranging from anticancer and antiviral agents to analgesics and antipsychotics. bio-fount.com For instance, the piperidine moiety is a crucial component of potent analgesics like morphine and fentanyl, highlighting its role in pain management. mdpi.com Furthermore, derivatives are investigated for their potential in treating neurodegenerative diseases like Alzheimer's, as well as for their antimicrobial, anti-inflammatory, and antimalarial properties. google.comresearchgate.netresearchgate.net The continuous development of novel synthetic methods to create highly substituted and functionalized piperidine analogs underscores the enduring importance of this scaffold in the quest for new therapeutic agents. nih.govresearchgate.net

Table 1: Examples of Therapeutic Areas for Piperidine Derivatives

Therapeutic Area Examples of Investigated Activities
Oncology Anticancer, Antitumor, Antiproliferative cato-chem.comchemicalbook.com
Neurology Analgesic, Antipsychotic, Anti-Alzheimer google.commdpi.com
Infectious Disease Antiviral, Antimicrobial, Antimalarial, Antifungal google.combio-fount.comresearchgate.net
Inflammation Anti-inflammatory google.com
Diabetes Anti-diabetic google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-1-ylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQRJXYTQMTWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 1-Piperidin-1-ylmethyl-propylamine Analogs

Established methods for the synthesis of piperidine (B6355638) derivatives often provide reliable and straightforward access to a range of analogs. These foundational reactions remain crucial in synthetic organic chemistry.

Mannich-Type Condensation Reactions

The Mannich reaction is a classic and versatile three-component condensation that forms a C-C bond by reacting an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.gov This reaction is a cornerstone for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidine derivatives. researchgate.net Specifically for analogs of this compound, a Mannich-type reaction could involve the condensation of a suitable ketone or aldehyde, formaldehyde, and piperidine to introduce the piperidin-1-ylmethyl moiety. nih.govnih.gov The versatility of the Mannich reaction allows for the use of a wide variety of substrates, making it a powerful tool for generating structural diversity. jofamericanscience.org For instance, a stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, demonstrating the potential for controlling stereochemistry in these systems. rsc.org

A study on the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine utilized a Mannich reaction with an oxime-protected intermediate. researchgate.net This highlights the adaptability of the Mannich reaction to various functional groups and protection strategies. The reaction mechanism typically involves the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the active hydrogen compound. oregonstate.edu

Table 1: Examples of Mannich-Type Reactions in Piperidine Synthesis
ReactantsProduct TypeKey FeaturesReference
Active hydrogen compound, formaldehyde, piperidineβ-amino carbonyl compoundsFundamental method for introducing the piperidin-1-ylmethyl group. nih.govnih.gov
1,3-bis-trimethylsily enol ether, functionalized dienolateCyclized chiral dihydropyridinoneStereoselective three-component vinylogous Mannich reaction. rsc.org
Cyclohexanone (as oxime), formaldehyde, piperidine2-(piperidine-1-ylmethyl)cyclohexanamineDemonstrates use of protecting groups in Mannich reactions. researchgate.net

Reductive Amination Approaches for Piperidine Derivatives

Reductive amination is a widely used and efficient method for the formation of C-N bonds, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org This two-step, often one-pot, procedure is a key strategy for the N-alkylation of amines, including the synthesis of N-substituted piperidines. researchgate.nettandfonline.com The reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion, which is then reduced in situ by a suitable reducing agent such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. wikipedia.orgresearchgate.net

This approach is highly valuable for preparing analogs of this compound. For example, a precursor aldehyde or ketone could be reacted with piperidine under reductive amination conditions to form the N-substituted piperidine ring. The versatility of this method allows for the use of a broad range of carbonyl compounds and amines, providing access to a diverse library of piperidine derivatives. researchgate.net A "double reductive amination" approach has also been developed for the synthesis of polyhydroxypiperidines, showcasing the power of this method for constructing complex piperidine skeletons. chim.it Furthermore, recent advancements have described a rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts to access N-(hetero)aryl piperidines via a reductive transamination process. nih.govacs.org

Table 2: Reductive Amination Strategies for Piperidine Synthesis
Carbonyl CompoundAmineReducing AgentProduct TypeReference
Aldehyde or KetonePiperidineNaBH3CN, NaBH(OAc)3, H2/CatalystN-Alkyl piperidines wikipedia.orgresearchgate.net
Dicarbonyl compoundsAmmonia (B1221849) or primary aminesH2, Pd(OH)2/CPolyhydroxypiperidines chim.it
Pyridinium salts(Hetero)aryl aminesHCOOH (transfer hydrogenation)N-(Hetero)aryl piperidines nih.govacs.org

Multicomponent Reaction Strategies for Amine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are atom-economical and offer a rapid route to molecular complexity. acsgcipr.org The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that are powerful tools for the synthesis of diverse libraries of compounds, including those with piperidine scaffolds. researchgate.netnih.gov

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction has been successfully applied to the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives, which are key intermediates for the synthesis of potent pharmaceuticals. researchgate.net The Passerini three-component reaction (P-3CR) combines a carboxylic acid, an oxo component, and an isocyanide to yield α-acyloxy carboxamides. nih.gov While distinct in their final products, both reactions proceed through a common nitrilium ion intermediate, and interrupted versions of these reactions can lead to novel peptide-like scaffolds. acs.org The application of these MCRs provides a modular and diversity-oriented approach to complex piperidine-containing molecules.

Novel Synthetic Approaches and Catalyst Development for Related Piperidine Scaffolds

The development of new synthetic methods, particularly those that are stereoselective and employ advanced catalytic systems, is crucial for accessing novel and complex piperidine derivatives with high precision.

Stereoselective and Asymmetric Synthesis of Piperidine Derivatives

The control of stereochemistry is paramount in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. Consequently, significant research has been dedicated to the development of stereoselective and asymmetric methods for the synthesis of piperidine derivatives. rsc.orgcdnsciencepub.com One approach involves using chiral auxiliaries, such as D-arabinopyranosylamine, to direct the stereochemical outcome of reactions like the domino Mannich–Michael reaction, leading to highly diastereoselective formation of dehydropiperidinones. cdnsciencepub.com

Another strategy employs chiral catalysts to induce enantioselectivity. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cnnih.gov Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. Chiral aminothiourea catalysts, for instance, have been used in enantioselective Mannich reactions to produce β-amino ketones, which can then be converted to enantiomerically enriched piperidinones. mun.ca Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, have also been developed for the asymmetric dearomatization of pyridines to afford substituted piperidines with precise stereocontrol. nih.gov

Table 3: Stereoselective and Asymmetric Syntheses of Piperidine Derivatives
MethodKey Reagents/CatalystsProduct TypeStereocontrolReference
Domino Mannich–Michael ReactionD-arabinopyranosylamine (chiral auxiliary)DehydropiperidinonesHigh diastereoselectivity cdnsciencepub.com
Asymmetric Reductive Heck ReactionRhodium catalyst, chiral ligand3-Substituted piperidinesHigh enantioselectivity snnu.edu.cnnih.gov
Organocatalytic Mannich ReactionAminothiourea catalystEnantiomerically enriched β-amino ketonesHigh enantioselectivity mun.ca
Chemo-enzymatic DearomatizationAmine oxidase/ene imine reductase cascadeStereo-defined 3- and 3,4-substituted piperidinesPrecise stereochemistry nih.gov

Metal-Catalyzed Coupling Reactions in Piperidine Functionalization

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgpitt.edu These reactions are instrumental in the functionalization of heterocyclic scaffolds like piperidine. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a prominent method for the arylation of amines, including piperidine. researchgate.netrsc.org This reaction has been widely applied in pharmaceutical process chemistry for the synthesis of complex molecules containing N-aryl piperidine moieties. mdpi.com

The Suzuki-Miyaura coupling, another palladium-catalyzed reaction, is a versatile method for forming C-C bonds between organoboron compounds and organic halides or triflates, and it has been used in the synthesis of piperidine-containing drug candidates. mdpi.comacs.org The development of new catalysts and ligands continues to expand the scope and efficiency of these reactions. rsc.org Iron-catalyzed cross-coupling reactions are also emerging as a more sustainable and cost-effective alternative to those using precious metals. nih.gov These metal-catalyzed methods provide a powerful toolbox for the late-stage functionalization of the piperidine ring, allowing for the rapid generation of diverse analogs. researchgate.netyoutube.com

Parallel Synthesis Techniques for Analog Libraries

Parallel synthesis is a powerful strategy for rapidly generating large libraries of structurally related compounds, which is essential for screening and identifying new drug candidates. For analogs of this compound, this often involves a multi-step solution-phase approach where a common intermediate is reacted with a diverse set of building blocks in a parallel fashion.

A common strategy begins with the synthesis of a core scaffold, which is then elaborated in the final steps. For instance, a key intermediate, such as a carboxylic acid-functionalized piperidine precursor, can be prepared in bulk. nih.gov This key intermediate is then distributed into an array of reaction vessels. In the final diversification step, parallel amidation is frequently employed. The carboxylic acid is activated, often using reagents like bis(pentafluorophenyl) carbonate (BPC), and then reacted with a library of various primary and secondary amines to produce a collection of final amide derivatives. nih.govresearchgate.net This method is noted for its generality and substrate-independent nature, allowing for the smooth amidation with a wide range of amines to yield libraries of analogs in good yields and high purity. nih.govresearchgate.net

The process can be systematically organized as follows:

Core Intermediate Synthesis: A multi-step synthesis transforms a starting material, such as itaconic acid, into a key carboxylic acid intermediate containing the core heterocyclic scaffold. nih.gov

Activation and Diversification: The carboxylic acid is activated and then reacted in parallel with a library of diverse amines. This step introduces the desired structural variations across the library. nih.gov

Workup and Purification: A streamlined workup and purification protocol is applied to the array of products.

This solution-phase approach has been successfully used to create libraries of pyrazole (B372694) and pyrimidine (B1678525) carboxamides, which are conformationally constrained analogs of bioactive amines. nih.govresearchgate.net The techniques are adaptable for producing analogs of this compound by designing an appropriate key intermediate that allows for diversification at a desired position.

Derivatization Strategies for this compound and Its Precursors

Derivatization is a key process for fine-tuning the properties of a lead compound. This involves modifying the molecule through functional group interconversions or by altering the fundamental scaffold to create structural diversity.

Functional Group Interconversions

Functional Group Interconversion (FGI) involves the transformation of one functional group into another. ub.edu These reactions are fundamental in derivatizing precursors of this compound to introduce new functionalities or to prepare the molecule for subsequent coupling reactions.

A prevalent strategy involves the use of an alcohol as a handle for introducing the amine functionality. For example, a precursor containing a primary alcohol can be converted into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride. nih.gov This mesylate then undergoes nucleophilic substitution with a desired amine, such as benzylamine (B48309) or, in the context of the target compound, ammonia or a protected form thereof, to yield the final amino-substituted piperidine derivative. nih.gov This two-step sequence is a reliable method for C-N bond formation.

Another example is the saponification of an ester group to a carboxylic acid using a base like sodium hydroxide. nih.gov This creates a versatile intermediate that can be coupled with various amines to form amides, significantly diversifying the molecular structure. nih.gov

Table 1: Examples of Functional Group Interconversion Reactions

Starting Functional GroupReagentsResulting Functional GroupPurposeSource
Alcohol (-OH)Methanesulfonyl chloride, baseMesylate (-OMs)Create a good leaving group for nucleophilic substitution. nih.gov
Mesylate (-OMs)Amine (e.g., Benzylamine)Amine (-NHR)Introduce a nitrogen-containing functional group. nih.gov
Ester (-COOR)Aqueous NaOHCarboxylic Acid (-COOH)Prepare for subsequent amidation reactions. nih.gov
Carboxylic Acid (-COOH)Amine, Coupling Agent (e.g., BPC)Amide (-CONHR)Create diverse amide derivatives. nih.gov

Scaffold Modification for Structural Diversification

Altering the core structure, or scaffold, of this compound is a powerful strategy for exploring new chemical space and improving biological activity. Modifications can be made to the piperidine ring itself or to the linker connecting it to the propylamine (B44156) side chain.

One advanced technique is the direct functionalization of the piperidine ring at the C-H position adjacent (alpha) to the nitrogen atom. researchgate.net This approach, which can involve directing groups on the piperidine nitrogen, allows for the introduction of various substituents directly onto the ring, a modification not easily achievable through classical synthesis. While often requiring specific and sometimes harsh conditions, these methods provide a direct route to novel analogs. researchgate.net

Introducing substituents at other positions on the piperidine ring is also a common strategy for diversification and for modulating a compound's physicochemical properties and biological activity. thieme-connect.comacs.org For example, adding a fluorine or hydroxyl group to the 3- or 4-position of the piperidine ring can significantly impact potency and selectivity. thieme-connect.com Such modifications are often achieved by starting with a pre-functionalized piperidine ring or by employing multi-step synthetic sequences that build the substituted ring.

Homologation, the process of extending a carbon chain, can be used to modify the propylamine linker. For instance, a ketone precursor can be reacted via a Wittig reaction to introduce a C2 chain, which is subsequently reduced and converted into the desired amine functionality. nih.gov This changes the length and flexibility of the side chain, which can be crucial for interaction with biological targets.

Table 2: Strategies for Scaffold Modification

Modification StrategyDescriptionSynthetic Method ExampleSource
α C-H FunctionalizationDirectly adds a substituent to the carbon adjacent to the piperidine nitrogen.Directed lithiation followed by reaction with an electrophile. researchgate.net
Ring SubstitutionIntroduces functional groups (e.g., -F, -OH) at various positions on the piperidine ring.Synthesis using pre-substituted starting materials or multi-step cyclization strategies. thieme-connect.com
Chain HomologationExtends the length of the side chain connecting the piperidine ring to the terminal amine.Wittig reaction on a ketone precursor to add a two-carbon unit, followed by reduction and amination. nih.gov
Scaffold ReplacementReplacing the piperidine ring with other cyclic amines like azetidine (B1206935) or pyrrolidine.Synthesis of analogs with different heterocyclic cores to test the importance of the piperidine scaffold. thieme-connect.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete atomic framework of 1-Piperidin-1-ylmethyl-propylamine.

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the propyl chain, and the linking methylene (B1212753) group.

The analysis of similar structures, such as propylamine (B44156) and various N-substituted piperidines, allows for the prediction of the chemical shifts (δ) and splitting patterns. docbrown.inforesearchgate.net The hydrogen atoms in propylamine, for instance, occupy four distinct chemical environments. docbrown.info In the target molecule, the protons on the carbon adjacent to the primary amine group (C1' of the propyl chain) would appear as a multiplet, coupled to the neighboring methylene protons. The piperidine ring protons typically appear as a series of overlapping multiplets. researchgate.netchemicalbook.com The two protons of the bridging methylene group (N-CH₂-N) would likely present as a distinct singlet or a simple doublet depending on the molecular conformation and solvent interactions.

Proton Group Predicted Chemical Shift (δ, ppm) Expected Splitting Pattern Integration
Propylamine -NH₂Variable (broad singlet)s2H
Piperidine α-CH₂ (to N)~ 2.4 - 2.6m4H
Piperidine β, γ-CH₂~ 1.4 - 1.7m6H
Propylamine α-CH (to N)~ 2.5 - 2.8m1H
Propylamine β-CH₂~ 1.3 - 1.5m2H
Propylamine γ-CH₃~ 0.8 - 1.0t3H
Bridging N-CH₂-N~ 2.2 - 2.4s or d2H

Predicted data based on analysis of propylamine, piperidine, and related N-substituted amines. docbrown.inforesearchgate.netchemicalbook.com

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon skeleton. The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms.

Based on data from analogous compounds like N-alkylpiperidines and propylamine, the chemical shifts can be reliably predicted. researchgate.netdocbrown.info The carbon atoms of the piperidine ring typically resonate at specific regions, with the α-carbons (adjacent to the nitrogen) appearing further downfield than the β- and γ-carbons. chemicalbook.comresearchgate.net Similarly, the carbons of the propyl chain will have characteristic shifts influenced by their proximity to the nitrogen atoms. docbrown.infochemicalbook.com

Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperidine α-C (C2, C6)~ 54 - 57
Piperidine β-C (C3, C5)~ 26 - 28
Piperidine γ-C (C4)~ 24 - 26
Bridging Methylene C~ 60 - 65
Propylamine α-C~ 55 - 58
Propylamine β-C~ 25 - 30
Propylamine γ-C~ 11 - 14

Predicted data based on analysis of N-alkylpiperidines and propylamine. chemicalbook.comresearchgate.netdocbrown.infochemicalbook.com

To unambiguously assign all proton and carbon signals and to further confirm the molecular structure, advanced NMR techniques are employed. mdpi.com

2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

A COSY spectrum would reveal ¹H-¹H coupling correlations, definitively linking adjacent protons, such as those along the propyl chain, and confirming their sequence. ipb.pt

An HSQC or HETCOR experiment correlates each proton signal with its directly attached carbon atom. mdpi.comnih.gov This would allow for the unequivocal assignment of the complex, overlapping proton signals of the piperidine ring to their respective carbon atoms identified in the ¹³C NMR spectrum. nih.gov

¹⁵N NMR: Given the presence of two distinct nitrogen atoms (a tertiary amine in the piperidine ring and a primary amine in the propylamine moiety), ¹⁵N NMR spectroscopy can provide further structural confirmation. nih.gov Each nitrogen atom would produce a separate signal in the ¹⁵N NMR spectrum, with their chemical shifts reflecting their different electronic environments (tertiary vs. primary). A detailed study on the closely related compound 3-piperidino-propylamine utilized ¹⁵N NMR to characterize its structure. nih.gov

Vibrational Spectroscopy for Molecular Conformation and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly sensitive to the types of chemical bonds and functional groups present, providing a molecular "fingerprint."

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorption versus wavenumber. For this compound, the IR spectrum would exhibit characteristic bands confirming the presence of its key functional groups.

The most prominent features would include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two characteristic sharp to medium bands in the 3300-3500 cm⁻¹ region. docbrown.info

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine and propyl groups will appear as strong, sharp bands in the 2800-3000 cm⁻¹ range. docbrown.info

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1580-1650 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds are expected in the 1020-1220 cm⁻¹ region. docbrown.info

The entire spectrum, particularly the fingerprint region (below 1500 cm⁻¹), provides a unique pattern that can be used for identification. docbrown.info

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium
C-H StretchAlkanes (CH₂, CH₃)2800 - 3000Strong
N-H BendPrimary Amine (-NH₂)1580 - 1650Medium-Strong
C-N StretchAliphatic Amines1020 - 1220Medium

Expected absorption bands based on data for propylamine and piperidine. docbrown.infonist.gov

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. While IR is excellent for polar groups like N-H, Raman spectroscopy can provide clear signals for the C-C and C-H backbone of the molecule. westmont.edu

The applications of Raman spectroscopy for this compound include:

Molecular Fingerprinting: The Raman spectrum provides a unique fingerprint that can be used for qualitative identification and to distinguish it from isomers. spectroscopyonline.com

Conformational Analysis: Changes in the Raman spectrum can be used to study the conformational isomers of the molecule in different physical states (solid, liquid) or solvents.

Process Monitoring: As a non-destructive technique that can be used with fiber-optic probes, Raman spectroscopy is suitable for real-time monitoring of chemical reactions involving this compound. spectroscopyonline.com

A study on a related compound, Ethyl N-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]carbamate, utilized FT-Raman spectroscopy to aid in its structural characterization, highlighting the utility of this technique for molecules containing the piperidin-1-ylmethyl moiety. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ions, which provides precise information about the molecular weight and structure of a compound. For a molecule like this compound, soft ionization techniques are typically employed to generate the molecular ion with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact mass of a molecule with high accuracy, typically to four or five decimal places. This precision allows for the calculation of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₂₀N₂), the expected exact mass of the neutral molecule is 156.1626 u. In HRMS analysis, the compound is typically protonated, and the instrument measures the mass of the resulting cation, [M+H]⁺. The high-resolution measurement of this ion provides unequivocal confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

Ion Species Elemental Composition Theoretical Exact Mass (m/z)

This level of precision is crucial for distinguishing the target compound from potential isomers or isobaric impurities, a common challenge in complex sample analysis. The technique is frequently paired with liquid chromatography (LC) for the profiling of related compounds in various matrices. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, allowing them to be transferred from solution into the gas phase as intact ions. nih.gov Given the presence of two nitrogen atoms, this compound is readily protonated under the acidic mobile phase conditions commonly used in ESI-MS, typically yielding a strong signal for the protonated molecular ion, [M+H]⁺, at m/z 157.2.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. This process provides valuable information about the molecule's connectivity and structural features. The fragmentation pattern is predictable based on the structure, with cleavage typically occurring at the weakest bonds, particularly those adjacent to the nitrogen atoms.

Table 2: Predicted ESI-MS Fragmentation Data for this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Fragment Structure Description
157.2 98.1 [C₆H₁₂N]⁺ Piperidinemethyl cation, resulting from cleavage of the C-C bond alpha to the propylamine nitrogen.
157.2 84.1 [C₅H₁₀N]⁺ Piperidinyl cation, from cleavage adjacent to the ring nitrogen.
157.2 72.1 [C₄H₁₀N]⁺ Propylamine fragment cation.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of both the piperidine ring and the propylamine side chain.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. To perform this analysis, a high-quality single crystal of the compound is required. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. nih.gov

While specific crystallographic data for this compound is not publicly available, analysis of structurally related piperidine-containing compounds allows for a reliable prediction of its key solid-state features. nih.govnih.gov The analysis would reveal bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular conformation.

It is expected that the piperidine ring would adopt a stable chair conformation, as this minimizes steric and angular strain. nih.gov The substituent at the N1 position would likely occupy an equatorial position to reduce steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potential, albeit weak, hydrogen bonding involving the primary amine group.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Feature
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or similar
Piperidine Ring Conformation Chair
Key Torsion Angles Defines the orientation of the propylamine chain relative to the piperidine ring

This detailed structural information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is routinely employed to determine optimized molecular geometries, electronic properties, and energies of molecules. A typical study on 1-Piperidin-1-ylmethyl-propylamine would involve using a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. organicchemistrydata.org This foundational calculation provides data on bond lengths, bond angles, and dihedral angles.

However, a specific DFT analysis for the geometry optimization and electronic structure of this compound is not available in the reviewed literature.

Following geometry optimization, the same DFT method can be used to calculate the harmonic vibrational frequencies of the molecule. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and can be compared with experimental data from infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands. scirp.org The potential energy distribution (PED) is often calculated to assign the contribution of each coordinate to a specific vibrational mode. modgraph.co.uk

A detailed computational study predicting the vibrational frequencies for this compound has not been found in published research.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a critical application of computational chemistry for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.netnih.gov The accuracy of these predictions relies heavily on the level of theory, basis set, and proper consideration of the molecule's conformational flexibility. researchgate.net Machine learning models have also emerged as a rapid and accurate alternative for predicting chemical shifts. sigmaaldrich.com

Despite the existence of these robust methods for predicting NMR spectra for amines, specific computational predictions for the ¹H and ¹³C chemical shifts of this compound are absent from the scientific literature.

Ab Initio and Semi-Empirical Quantum Chemical Methods

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles, solving the Schrödinger equation without empirical parameters. researchgate.net Methods like Hartree-Fock (HF) and more advanced, correlated methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide high accuracy but are computationally expensive. f1000research.com

Semi-empirical methods (like AM1, PM3) are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, making them much faster for large molecules. researchgate.netnih.gov These methods are often used for initial geometry optimizations or for studying large systems where ab initio methods are not feasible. alliedacademies.org Studies on related molecules like n-propylamine have utilized ab initio methods to investigate their interactions. f1000research.com

A specific study employing either ab initio or semi-empirical methods to analyze this compound could not be located.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules and their interactions with their environment over time.

This compound possesses significant conformational flexibility due to its rotatable bonds and the piperidine (B6355638) ring, which can exist in chair, boat, and twist-boat conformations. Conformational analysis aims to identify all stable conformers and map the potential energy surface that governs their interconversion. nih.gov This analysis is crucial as the biological activity and physical properties of a molecule are often dependent on a specific conformation. Such studies typically use molecular mechanics force fields or quantum chemical methods to calculate the relative energies of different conformers.

No dedicated conformational analysis or energy landscape mapping for this compound has been published.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. nih.gov The process involves placing the ligand into the binding site of a protein and scoring the different poses based on binding energy. Following docking, Molecular Dynamics (MD) simulations can be run to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. Many piperidine-containing compounds have been the subject of such studies to explore their potential as therapeutic agents.

A literature search did not yield any molecular docking or molecular dynamics simulation studies involving this compound as a ligand.

Structure Activity Relationship Sar Methodologies in Chemical Biology

Principles of Molecular Design for Modulating Biological Interactions

The design of new molecules with specific biological activities is a systematic process involving the modification of a lead compound's structure to enhance its interaction with a biological target. The piperidine (B6355638) scaffold is a versatile starting point for such modifications. mdpi.com

Key principles include:

Functional Group Modification: The biological activity of piperidine derivatives can be significantly altered by adding, removing, or changing functional groups. For example, in a series of piperidine-based PARP-1 inhibitors, specific substitutions on the benzamide (B126) ring were crucial for potent activity. nih.gov Similarly, studies on aminopyridine N-oxides showed that the N-oxide oxygen was essential for inhibitory activity against p38α MAP kinase. nih.gov

Scaffold Alteration and Hopping: Sometimes, the core structure, or scaffold, is modified. In the development of NLRP3 inhibitors, opening the piperidine ring to increase molecular flexibility was explored to see if it could improve interaction with the target. nih.gov

Positional Isomerism: The location of a substituent can dramatically influence a compound's efficacy. In a study on pentacyclic benzimidazole (B57391) derivatives, it was found that moving an N,N-dimethylaminopropyl amino side chain from one position to another on the pentacyclic skeleton markedly increased its antiproliferative activity. mdpi.com

Homologation: Altering the length of a carbon chain can also fine-tune activity. Research on 1,4-diarylpiperidine-4-methylureas as anti-hyperlipidemic agents showed that introducing a longer alkoxy group onto a phenyl moiety was effective in improving biological activity. nih.gov

These principles are applied iteratively to optimize a molecule's potency, selectivity, and pharmacokinetic properties. For instance, a series of piperidine-substituted triazines were developed as potent anti-HIV agents, with SAR analysis guiding the modifications to achieve nanomolar efficacy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is vital for predicting the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery process.

A QSAR model is built by correlating variations in the biological activity of a set of compounds with variations in their molecular descriptors. These descriptors are numerical values that characterize the physicochemical properties of the molecules.

Common Molecular Descriptors Used in QSAR:

Descriptor Category Examples Description
Electronic Dipole moment, Atomic net charge, EHOMO, ELUMO Describe the distribution of electrons in a molecule, influencing electrostatic interactions. mdpi.com
Steric Molecular volume, Surface area (SAG, SAA) Describe the size and shape of the molecule, which affects its fit into a binding site. mdpi.com
Hydrophobic Log P (Partition coefficient) Measures the lipophilicity of a molecule, affecting its ability to cross cell membranes. mdpi.com

| Topological | Connectivity indices | Describe the branching and connectivity of atoms within the molecule. |

Once a statistically robust QSAR model is developed, it can be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to be most active. nih.gov For example, a 5D-QSAR model was successfully developed for a series of combretastatin-like analogues that inhibit tubulin assembly by binding to the colchicine (B1669291) site, demonstrating the predictive power of this approach for complex biological interactions. nih.gov

Ligand Efficiency and Lipophilicity Indices in Analog Design

In the early stages of drug discovery, particularly in lead optimization, it is not enough for a compound to be potent. It must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE or LLE) are key metrics used to assess the quality of a lead compound. nih.govwikipedia.org

Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. wikipedia.org It provides a way to compare the affinity of molecules while normalizing for their size, helping to identify compounds that achieve their potency through an optimal fit rather than simply being large. taylorandfrancis.com

Formula: LE = - (ΔG) / N or LE ≈ 1.4(−log IC₅₀) / N

Where ΔG is the Gibbs free energy of binding, and N is the number of non-hydrogen atoms. wikipedia.org

Lipophilic Ligand Efficiency (LLE or LipE) relates a compound's potency to its lipophilicity (clogP). High lipophilicity can lead to poor solubility, high metabolic turnover, and toxicity. LLE helps guide the design of compounds that are both potent and have favorable pharmacokinetic profiles. nih.gov

Formula: LLE = pIC₅₀ - clogP

Studies on various piperidine derivatives illustrate the utility of these metrics. In one series of σ1 receptor ligands, researchers synthesized compounds with low lipophilicity (low logD₇.₄ values), which resulted in a considerably higher LLE, indicating a more optimal balance of properties. nih.gov Another study on P-glycoprotein inhibitors noted that smaller ligands, such as a piperidine analogue, showed higher ligand efficiency values than larger, more complex derivatives. nih.govacs.org

Illustrative Efficiency Data for 4-(2-aminoethyl)piperidine Derivatives nih.gov

Compound σ₁ Affinity Kᵢ (nM) clogP LLE (pKᵢ - clogP)
4a 165 1.99 4.79
18a 22 2.19 5.47
20a 2.3 2.82 6.46
21a 1.8 3.32 5.42

| 22a | 2.1 | 3.20 | 6.48 |

This table demonstrates how LLE can be used to compare compounds. For example, while compounds 21a and 22a have similar high potency (low Kᵢ), compound 22a has a much higher LLE, suggesting it is a more "efficient" ligand in terms of its lipophilicity.

Stereochemical Influences on Molecular Recognition

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a critical role in biological activity. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov It is common for one isomer to be significantly more active than its mirror image (the eutomer vs. the distomer). In some cases, one isomer may be responsible for the therapeutic effect while the other is inactive or even contributes to adverse effects. researchgate.net

The study of ohmefentanyl, an extremely potent opioid analgesic containing a substituted piperidine ring, provides a striking example of stereochemical influence. The molecule has three chiral centers, making eight possible stereoisomers. nih.gov The biological evaluation of these isomers revealed vast differences in their analgesic potency.

Analgesic Potency of Ohmefentanyl Stereoisomers nih.gov

Isomer Configuration Potency Relative to Morphine
(3R, 4S, 2'S) 13,100x
(3R, 4S, 2'R) 2,990x
(3S, 4R, 2'R) Inactive (Antipode of most potent)

| (3S, 4R, 2'S) | Inactive (Antipode of second most potent) |

As the data shows, the (3R, 4S, 2'S) isomer is extraordinarily potent, while its enantiomer is essentially inactive. This highlights that a precise three-dimensional fit between the ligand and the opioid receptor is absolutely required for high-affinity binding and subsequent analgesic activity. The 3R,4S configuration on the piperidine ring was found to be crucial for potency. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and design of bioactive molecules like 1-Piperidin-1-ylmethyl-propylamine and its derivatives.

Mechanistic Investigations of Biological Interactions in Vitro/pre Clinical Focus

Receptor Binding and Functional Modulation Studies (Excluding Clinical Outcomes)

Compounds incorporating a piperidine (B6355638) structure have been investigated for their affinity and activity at histamine (B1213489) receptors, particularly the H1 and H3 subtypes. The piperidine ring is often a key structural element for activity at these receptors. nih.gov

Histamine H1 Receptor (H1R): The binding kinetics of H1R antagonists are influenced by the cyclic nature of the molecule, including the amine moiety. nih.gov For some ligands, the amine portions, such as a piperidine group, are thought to bind to the aspartic acid residue D3, a critical anchoring point in aminergic G-protein coupled receptors. nih.gov Studies on tricyclic H1R antagonists show that incorporating aromatic rings into a fused system can increase both affinity and residence time at the H1R, an effect primarily driven by changes in the dissociation rate constant. nih.gov

Histamine H3 Receptor (H3R): The piperidine moiety has been identified as an influential structural feature for achieving high affinity at the H3R. nih.govnih.gov In several series of compounds, the protonated nitrogen atom of the piperidine ring is crucial for forming a salt bridge with Asp114 in the receptor's orthosteric binding site. nih.gov Research has shown that piperidine derivatives can act as potent H3R antagonists or inverse agonists. nih.gov For instance, certain 4-oxypiperidine ethers and other piperidine-containing structures show nanomolar affinity for the human H3 receptor (hH3R). nih.gov The substitution on the piperidine nitrogen also plays a role; for example, a benzyl (B1604629) moiety at this position can confer high potency. nih.gov Studies comparing piperidine and piperazine (B1678402) moieties have suggested that the piperidine ring is a critical structural element for dual H3/σ1 receptor activity. nih.gov

Information regarding the direct interaction of the specified class of piperidine compounds with the Histamine H2 receptor was not available in the reviewed sources.

Table 1: Representative Binding Affinities of Piperidine Derivatives at Histamine Receptors

Compound ClassReceptor SubtypeBinding Affinity (Ki, nM)Reference
Piperidine DerivativehH3R7.70 nih.gov
4-Oxypiperidine Ether (ADS031)hH3R12.5 nih.gov
4-Oxypiperidine Ether (ADS032)hH3R44.1 nih.gov

The reviewed literature focuses extensively on piperazine derivatives as ligands for dopamine (B1211576) D2 and D3 receptors due to high structural homology between these subtypes. acs.orgnih.govmdpi.comresearchgate.net A general pharmacophore for D3R antagonists includes an amine region, where a piperazine moiety is considered promising for binding. researchgate.net Efforts in developing selective D3R ligands have often centered on N-phenylpiperazine analogs. nih.govmdpi.com

While the piperidine scaffold is a core component of ligands for other CNS targets, specific binding data for simple piperidine derivatives at D2 and D3 receptors was not prominent in the provided search results. One study noted that sigma-1 receptors, which are targeted by many piperidine compounds, have been reported to selectively interact with D2 dopamine receptors, but not with the D3 or D4 receptor subtypes. mdpi.com Another study, which aimed to diverge from a D4 receptor pharmacophore, developed piperidine-based modulators for the sigma-1 receptor, noting that both receptors have scaffolds with basic nitrogens like piperidine that make key interactions with acidic residues in the binding sites. chemrxiv.org However, direct, quantitative binding data for D2 and D3 receptors was not presented for these specific piperidine compounds. chemrxiv.org

The piperidine moiety is a well-established and critical structural element for achieving high-affinity binding at sigma receptors, particularly the σ1 subtype. nih.govuniba.it In many compound series, ligands containing a piperidine ring show higher affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.govuniba.it

Several classes of piperidine derivatives have been developed as potent sigma receptor ligands. Phenoxyalkylpiperidines, for example, have been identified as high-affinity σ1 receptor ligands, with some compounds exhibiting Ki values in the subnanomolar range. uniba.it The substitution pattern on the piperidine ring can fine-tune this affinity. uniba.it Similarly, studies on dual H3/sigma ligands found that the piperidine moiety was a key feature for σ1 receptor activity. nih.gov In the development of multifunctional pyridines, a linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring was shown to be crucial for σ1R affinity, with linkers of two to four carbons resulting in increased affinity. mdpi.com The basic nitrogen of the piperidine ring is understood to be a key interaction point, forming an electrostatic interaction with residue Glu172 within the σ1 receptor binding site. chemrxiv.org

Table 2: Binding Affinities of Various Piperidine Derivatives at Sigma Receptors

Compound Class/IDσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Piperidine Derivative (Compound 5)3.64>10000 nih.gov
Phenoxyalkylpiperidine (1b)0.89200 uniba.it
Phenoxyalkylpiperidine (1a)1.18809 uniba.it
Polyfunctional Pyridine (5)1.45421 mdpi.com
Polyfunctional Pyridine (3)2.9712.5 mdpi.com

The interaction of piperidine derivatives with other neurotransmitter systems can occur through various mechanisms. One indirect pathway is via the modulation of histamine H3 heteroreceptors. As presynaptic heteroreceptors, H3Rs can control the release of other neurotransmitters, including acetylcholine, dopamine, and noradrenaline. nih.gov Therefore, H3R antagonists containing a piperidine core can indirectly modulate these other neurotransmitter systems. nih.gov

Direct interactions with components of other systems, such as the serotonin (B10506) transporter (SERT), have also been assessed. However, in a broad screening panel for one D3-selective piperazine compound, it showed very low affinity for the serotonin transporter (SERT), with a Ki value greater than 750 nM. mdpi.com Specific data on the direct interaction of the target piperidine compounds with serotonergic receptors or transporters was limited in the provided sources.

Enzyme Inhibition and Activation Mechanisms

Derivatives of piperidine have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the hydrolysis of acetylcholine. nih.govresearchgate.net The development of dual-acting ligands, which combine H3R antagonism with cholinesterase inhibition, has been an area of interest for neurodegenerative diseases. nih.gov

In these multi-target ligands, the piperidine core often serves as the pharmacophore for H3R antagonism, while other parts of the molecule are designed to interact with the cholinesterases. nih.gov For example, certain 4-oxypiperidine ethers with a benzyl moiety on the piperidine nitrogen have shown inhibitory activity against AChE, with IC50 values in the low micromolar range. nih.gov Other studies on hybrid molecules synthesized from (alpha)-lipoic acid and 4-amino-1-benzyl piperidines found that while the parent compounds had little to no activity, the resulting hybrids demonstrated significant BChE inhibitory activity, with some also inhibiting AChE. researchgate.net One such hybrid showed mixed-type inhibition for AChE and noncompetitive inhibition for BuChE. researchgate.net Furthermore, a polyfunctionalized pyridine bearing a 1-benzylpiperidine motif was identified as a potent, dual-target inhibitor of both AChE and BuChE. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Piperidine Derivatives

Compound Class/IDAChE IC50 (µM)BuChE IC50 (µM)Reference
4-Oxypiperidine Ether (ADS031)1.537Not specified nih.gov
1-Benzyl Piperidin-4-yl Amide (17)1.755.61 researchgate.net
Polyfunctional Pyridine (5)0.0133.1 mdpi.com

Monoamine Oxidase (MAO) Inhibition

The piperidine nucleus is a key structural motif in the development of monoamine oxidase (MAO) inhibitors. nih.gov MAO enzymes, located on the mitochondrial membrane, are responsible for the oxidative deamination of monoamine neurotransmitters like dopamine, serotonin, and adrenaline, and have been identified as significant targets in the management of neurodegenerative conditions. nih.gov

Research into piperidine derivatives has revealed their potential as potent and selective MAO inhibitors. For instance, studies on piperine (B192125), an alkaloid containing a piperidine ring, have demonstrated its inhibitory effects on both MAO-A and MAO-B. nih.gov One study found that piperine exhibited a stronger inhibitory action against MAO-B, with an IC₅₀ value of 7.0 μM, compared to MAO-A, which had an IC₅₀ value of 20.9 μM. nih.gov The inhibitory capacity of piperidine derivatives is influenced by their structural characteristics. The presence of the piperidine ring itself is often crucial for activity, and modifications to this ring or its substituents can significantly alter potency and selectivity. nih.govnih.gov For example, the addition of a hydroxyl group to the piperidine ring at the para-position has been shown to enhance the MAO inhibitory effect. nih.gov

Kinetic studies have indicated that the inhibition of MAO by certain piperidine derivatives is competitive and reversible. nih.gov This reversibility is a desirable trait in modern MAO inhibitors, as it can lead to a more favorable safety profile compared to older, irreversible inhibitors. mdpi.com The search for new therapeutic agents continues to focus on novel molecules with these selective and reversible inhibitory properties. nih.gov

Table 1: MAO Inhibitory Activity of Selected Piperidine Derivatives

Compound Target IC₅₀ (µM) Inhibition Type Source
Piperine MAO-A 20.9 - nih.gov
Piperine MAO-B 7.0 - nih.gov
Methylpiperate MAO-B Stronger than MAO-A - nih.gov
Compound S5 MAO-B 0.203 Competitive, Reversible nih.gov
Compound S5 MAO-A 3.857 - nih.gov
Compound S16 MAO-B 0.979 Competitive, Reversible nih.gov
Compound 4e MAO-A 0.116 - acs.org

Inflammasome Pathway Modulation (e.g., NLRP3 ATPase Activity)

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. nih.gov This multiprotein complex, upon activation, triggers the maturation and release of pro-inflammatory cytokines, such as IL-1β and IL-18. nih.gov The piperidine scaffold has been investigated for its role in modulating this pathway.

Compounds containing the piperidine moiety have been shown to interfere with the activation of the NLRP3 inflammasome. For example, piperine has been demonstrated to suppress inflammation by downregulating the NLRP3 inflammasome. researchgate.net This effect is thought to occur through the disruption of the inflammasome's oligomerization process. researchgate.net In vitro studies using PMA-differentiated THP-1 cells, a human monocytic cell line, have been employed to screen for the ability of piperidine derivatives to inhibit NLRP3-dependent processes. mdpi.com

One of the key mechanisms of NLRP3 activation involves its ATPase activity. A newly developed assay to measure the ATPase activity of human recombinant NLRP3 has been used to evaluate potential inhibitors. mdpi.com Through such screening, specific piperidine derivatives have been identified that can concentration-dependently inhibit the release of IL-1β in LPS/ATP-stimulated human macrophages, marking them as promising NLRP3 inhibitors. mdpi.com The modulation of the NLRP3 inflammasome pathway by these compounds highlights their therapeutic potential in conditions driven by chronic inflammation. nih.gov

Cellular Assay Methodologies (In Vitro, Excluding Clinical Data)

Cell-Based Receptor Activity Assays (e.g., β-arrestin recruitment)

β-arrestin recruitment assays are a cornerstone in the study of G-protein coupled receptors (GPCRs), providing a robust platform for drug discovery. These assays are particularly useful for identifying ligands for orphan GPCRs and for receptors where the downstream signaling pathway is not fully understood. The principle behind these assays is the detection of the interaction between an activated GPCR and β-arrestin.

Several technologies have been developed for this purpose. One common method is the Enzyme Fragment Complementation (EFC) assay, such as the PathHunter system. In this system, the GPCR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation and subsequent β-arrestin recruitment, the two fragments come into close proximity, forming a functional enzyme that hydrolyzes a substrate to produce a detectable chemiluminescent signal.

Other methodologies include fluorescence image-based assays like Transfluor, and other homogenous assays like the Tango and LinkLight systems. These assays typically involve the expression of β-arrestin as a fusion protein. Recently, novel assays like "ClickArr" have been developed to simultaneously measure the recruitment of both β-arrestin isoforms (β-arrestin 1 and β-arrestin 2), which can reveal potential signaling bias of a compound. While these powerful techniques are widely used to characterize GPCR ligands, specific data on the activity of 1-Piperidin-1-ylmethyl-propylamine in β-arrestin recruitment assays is not currently available in the reviewed literature.

In Vitro Cellular Cytotoxicity and Selectivity Profiling

The evaluation of in vitro cellular cytotoxicity is a critical step in the preclinical assessment of any potential therapeutic compound. This profiling helps to determine a compound's toxicity towards various cell types and its selectivity for cancer cells over healthy cells. Compounds containing the piperidine scaffold have been the subject of numerous cytotoxicity studies.

For instance, piperine and its derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including those from leukemia, breast, and lung cancers. nih.gov The piperidine derivative 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), for example, was found to inhibit the proliferation of both estrogen receptor (ER)-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells. nih.gov The mechanism often involves the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov

The cytotoxic activity can be cell-line dependent, indicating a degree of selectivity. The data below summarizes findings for piperidine-containing compounds against various cell lines, though specific data for this compound is not detailed in the available sources.

Table 2: In Vitro Cytotoxicity of Selected Piperidine Derivatives

Compound/Derivative Cell Line Effect Mechanism Source
Piperine (with Curcumin) HL-60 (Leukemia) Inhibition of growth, migration, and invasion Cell cycle arrest (S phase), Apoptosis nih.gov
Piperine K-562 (Leukemia) Potent cytotoxic effects Upregulation of Bax, caspase-3, caspase-9; Downregulation of Bcl-2 nih.gov
DTPEP MDA-MB-231 (Breast Cancer) Inhibition of cell proliferation Cell cycle arrest (G0/G1), Increased ROS, Apoptosis nih.gov
DTPEP MCF-7 (Breast Cancer) Inhibition of cell proliferation Cell cycle arrest (G0/G1), Increased ROS, Apoptosis nih.gov

Intracellular Pathway Modulation (e.g., Keap1 pathway, Oxidative Stress Response)

The Kelch-like ECH-associated protein 1 (Keap1)-Nrf2 signaling pathway is a primary regulator of the cellular response to oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. nih.gov However, in the presence of oxidative or electrophilic stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of a suite of antioxidant and cytoprotective genes. nih.govmdpi.com

Piperidine-containing compounds, particularly derivatives of piperine, have been investigated for their ability to modulate this critical pathway. Research has shown that certain piperine derivatives can activate the Keap1-Nrf2 pathway, thereby enhancing the cellular defense against oxidative damage. researchgate.net For example, the piperine derivative HJ105 was found to have a high affinity for the Keap1 receptor and was shown to inhibit neuroinflammation and oxidative damage by acting on the Keap1-Nrf2 axis. researchgate.net

The activation of this pathway by small molecules can occur through the modification of specific cysteine residues on Keap1, which leads to a conformational change that prevents it from targeting Nrf2 for degradation. nih.gov This mechanism is a promising therapeutic strategy for conditions associated with high levels of oxidative stress. mdpi.com The ability of piperidine-related structures to engage this pathway underscores their potential as agents that can bolster endogenous antioxidant defenses.

Broader Research Applications and Future Directions

1-Piperidin-1-ylmethyl-propylamine as a Building Block in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a secondary amine within the piperidine (B6355638) ring and a primary amine at the terminus of the propyl chain, makes it a versatile building block in organic synthesis. The differential reactivity of these amine groups can be exploited for the regioselective introduction of substituents, allowing for the construction of more complex molecular architectures.

The piperidine motif is a prevalent scaffold in a vast number of pharmaceuticals and natural products. wikipedia.orgmdpi.com Its presence can influence the physicochemical properties of a molecule, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile. The propylamine (B44156) linker provides a flexible spacer, enabling the attachment of this core to other molecular fragments.

The synthesis of novel derivatives using this compound could involve a variety of reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups on the primary or secondary amine.

Reductive amination: Reaction with aldehydes or ketones to form new secondary or tertiary amines.

Coupling reactions: Participation in metal-catalyzed cross-coupling reactions to form C-N bonds.

These synthetic strategies could lead to the generation of libraries of novel compounds for screening in various biological assays.

Applications in Material Science Research (e.g., Polymers, Cross-linking Agents, Dyes)

In material science, diamines are crucial components in the synthesis of polymers such as polyamides and polyimides. The two amine groups of this compound could potentially serve as monomeric units or as cross-linking agents to modify the properties of existing polymers. The incorporation of the piperidine ring into a polymer backbone could influence its thermal stability, solubility, and mechanical properties.

Role as a Research Chemical and Analytical Standard

Currently, this compound is available from various chemical suppliers as a research chemical. matrixscientific.comjk-sci.comscbt.com This indicates its use in laboratory settings for discovery research, although the specific projects are not publicly disclosed. Its availability suggests that it is being explored as a starting material or intermediate in the synthesis of new chemical entities.

For any compound to be used as an analytical standard, its purity and identity must be rigorously established. While this compound is not currently listed as a certified analytical standard, it could potentially be developed into one if a specific need arises, for instance, in the quality control of a product synthesized from it. The development of an analytical standard would require thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Development as Biochemical Probes and Tool Compounds for Target Validation

Biochemical probes are essential tools for elucidating biological pathways and validating drug targets. nih.gov The piperidine scaffold is a key feature in many biologically active compounds, and derivatives of this compound could be designed as probes to investigate specific biological targets.

For instance, by attaching a reporter group (e.g., a fluorescent tag or a biotin (B1667282) moiety) to one of the amine groups, the resulting molecule could be used to visualize and track the localization of its binding partner within cells or tissues. The other amine group could be modified to optimize binding affinity and selectivity for the target protein. The development of such probes would be a valuable contribution to chemical biology and drug discovery.

Future Research Perspectives in Synthetic Organic Chemistry and Mechanistic Chemical Biology

The future research directions for this compound are promising and multifaceted. In synthetic organic chemistry, there is an opportunity to explore its utility in novel multicomponent reactions, where its bifunctionality could be leveraged to create molecular complexity in a single step. The development of stereoselective syntheses of its derivatives would also be a significant advancement, as the stereochemistry of piperidine-containing compounds is often crucial for their biological activity.

In the realm of mechanistic chemical biology, tool compounds derived from this compound could be instrumental in dissecting complex biological processes. For example, photo-crosslinkable derivatives could be synthesized to identify the direct binding partners of these molecules in a cellular context. This would provide valuable insights into their mechanism of action and could lead to the identification of new therapeutic targets.

The continued exploration of the chemical space around this compound holds the potential to yield novel molecules with interesting properties and applications, from new materials to powerful tools for biomedical research.

Data Tables

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagent/CatalystPotential Product
AcylationAcyl chloride, BaseN-acylated derivative
SulfonylationSulfonyl chloride, BaseN-sulfonylated derivative
AlkylationAlkyl halide, BaseN-alkylated derivative
Reductive AminationAldehyde/Ketone, Reducing agentN-alkylated derivative
Michael Additionα,β-Unsaturated carbonylβ-Amino carbonyl compound

Table 2: Inferred Research Applications based on Structural Motifs

Structural MotifKnown ApplicationsPotential Application for this compound
PiperidinePharmaceuticals, Catalysis, AgrochemicalsDevelopment of new bioactive compounds and catalysts
Primary AminePolymer synthesis, Dye synthesis, Chemical ligationMonomer for polymers, Precursor for dyes, Linker for bioconjugation
DiamineCross-linking agent, Chelating agentPolymer cross-linker, Metal ion scavenger

Q & A

Q. What are the validated synthetic routes for 1-Piperidin-1-ylmethyl-propylamine, and how can purity be optimized?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

  • Route 1 : Reacting 1-methylpiperidin-4-amine with propylamine derivatives under reflux in anhydrous conditions .
  • Route 2 : Condensation of piperidine with propylamine precursors using carbodiimide coupling agents .

Q. Purity Optimization :

  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol .
  • Characterization : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the IUPAC name 2-phenoxy-N-(1-propan-2-ylpiperidin-4-yl)acetamide (PubChem CID: reference structure) has been validated with InChIKey NQQPVABHZYPINF .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Structural Confirmation :
    • NMR : ¹H NMR (δ 1.2–3.5 ppm for piperidine protons; δ 7.2–7.4 ppm for aromatic substituents) .
    • Mass Spectrometry : ESI-MS (e.g., m/z 156.225 for C₈H₁₆N₂O) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and >95% purity threshold .

Q. How is this compound applied in biological systems (e.g., enzyme interaction studies)?

Piperidine derivatives are used as:

  • Enzyme Inhibitors : Competitive binding assays (e.g., IC₅₀ determination) for kinases or proteases .
  • Receptor Ligands : Radiolabeled analogs (³H/¹⁴C) for studying G-protein-coupled receptors (GPCRs) .

Methodological Note : For in vitro assays, dissolve in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar piperidine derivatives?

Case Study : Discrepancies in ¹³C NMR shifts for N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide (PubChem CID) vs. 1-(Piperidin-1-yl)propan-2-amine (CAS 342176-02-2) :

  • Step 1 : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 3 : Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) .

Q. What experimental design principles apply to optimizing yield in multi-step syntheses?

Key Factors :

  • Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
  • Reaction Monitoring : TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or inline IR spectroscopy for real-time analysis .
  • Statistical Optimization : Apply Box-Behnken designs to test variables (temperature, molar ratios) .

Q. How do researchers address batch-to-batch variability in pharmacological studies?

Strategies :

  • Quality Control : Mandate peptide content analysis (>90% by amino acid analysis) and residual solvent profiling (GC-MS for DMSO/THF) .
  • Standardization : Use a single commercial source (e.g., Cayman Chemical) for reference standards .
  • Bioassay Normalization : Include internal controls (e.g., EC₅₀ values for a known agonist/antagonist) in each batch .

Q. What safety protocols are essential for handling piperidine derivatives in vivo?

  • Toxicity Mitigation : Use PPE (gloves, goggles) and fume hoods for aerosol-prone steps (e.g., lyophilization) .
  • First Aid : For skin contact, rinse with 10% acetic acid (neutralizes basic amines) followed by water .
  • Waste Disposal : Incinerate at >800°C to prevent environmental persistence .

Q. How can computational modeling enhance the design of piperidine-based drug candidates?

  • Docking Studies : Use AutoDock Vina to predict binding affinities for target proteins (e.g., serotonin receptors) .
  • ADMET Prediction : SwissADME for evaluating lipophilicity (LogP < 3) and blood-brain barrier penetration .
  • Synthetic Feasibility : Retrosynthetic analysis via ChemAxon or Synthia .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.